2-Phenyl-1,3-dithiane 1-oxide
Overview
Description
2-Phenyl-1,3-dithiane 1-oxide is an organosulfur compound with the molecular formula C10H12OS2 It is a derivative of 1,3-dithiane, where one of the sulfur atoms is oxidized to a sulfoxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dithiane 1-oxide typically involves the oxidation of 2-Phenyl-1,3-dithiane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dithiane 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Phenyl-1,3-dithiane 1,1-dioxide.
Reduction: 2-Phenyl-1,3-dithiane.
Substitution: Depending on the nucleophile, various substituted dithiane derivatives.
Scientific Research Applications
2-Phenyl-1,3-dithiane 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of more complex organosulfur compounds and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dithiane 1-oxide involves its ability to form stable adducts with various metal ions. This interaction can lead to the activation or inhibition of specific biochemical pathways. For example, the compound can form a 1:1 adduct with thallium or mercury ions, which then undergoes a slow ring-opening step . This property is particularly useful in studying metal ion interactions and their effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiane: The parent compound without the sulfoxide group.
2-Phenyl-1,3-dithiane 1,1-dioxide: The fully oxidized form with two sulfone groups.
1,3-Dithiane: A simpler dithiane without the phenyl group.
Uniqueness
2-Phenyl-1,3-dithiane 1-oxide is unique due to the presence of both a phenyl group and a sulfoxide group. This combination imparts distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in both synthetic and analytical chemistry .
Properties
IUPAC Name |
2-phenyl-1,3-dithiane 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-13-8-4-7-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNVOXAMHSCFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392278 | |
Record name | 2-phenyl-1,3-dithiane 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93974-18-6 | |
Record name | 2-phenyl-1,3-dithiane 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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